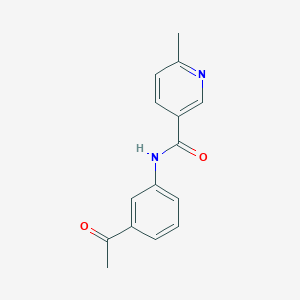
3-Nitro-2-(4-phenylphenoxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Nitro-2-(4-phenylphenoxy)pyridine (NPPP) is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. NPPP is a heterocyclic compound that belongs to the class of nitroaromatic compounds. It has a molecular formula of C20H14N2O3 and a molecular weight of 338.34 g/mol.
作用機序
The mechanism of action of 3-Nitro-2-(4-phenylphenoxy)pyridine is not fully understood. However, it has been proposed that 3-Nitro-2-(4-phenylphenoxy)pyridine exerts its antibacterial and antifungal activities by inhibiting the synthesis of bacterial and fungal cell walls. Additionally, 3-Nitro-2-(4-phenylphenoxy)pyridine has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
3-Nitro-2-(4-phenylphenoxy)pyridine has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of bacteria and fungi, and modulate the activity of certain enzymes involved in the regulation of cellular metabolism.
実験室実験の利点と制限
One advantage of using 3-Nitro-2-(4-phenylphenoxy)pyridine in lab experiments is its potent antibacterial and antifungal activities, which make it a useful tool for studying the mechanisms of bacterial and fungal growth and proliferation. Additionally, 3-Nitro-2-(4-phenylphenoxy)pyridine has been shown to exhibit potent anticancer activity, making it a valuable tool for studying the mechanisms of cancer cell growth and proliferation.
One limitation of using 3-Nitro-2-(4-phenylphenoxy)pyridine in lab experiments is its potential toxicity, which may limit its use in certain experimental settings. Additionally, the mechanism of action of 3-Nitro-2-(4-phenylphenoxy)pyridine is not fully understood, which may limit its utility in certain research applications.
将来の方向性
There are several potential future directions for research on 3-Nitro-2-(4-phenylphenoxy)pyridine. One area of research could focus on elucidating the mechanism of action of 3-Nitro-2-(4-phenylphenoxy)pyridine, which could lead to the development of more effective therapeutic agents for the treatment of bacterial and fungal infections and cancer.
Another area of research could focus on the development of novel synthetic methods for the production of 3-Nitro-2-(4-phenylphenoxy)pyridine, which could lead to the development of more efficient and cost-effective methods for the synthesis of this compound.
Finally, future research could focus on the development of new applications for 3-Nitro-2-(4-phenylphenoxy)pyridine in the field of medicinal chemistry, such as the development of novel drug delivery systems or the identification of new therapeutic targets for the treatment of various diseases.
合成法
3-Nitro-2-(4-phenylphenoxy)pyridine can be synthesized via a multistep process involving the reaction of 2-(4-phenylphenoxy)acetic acid with nitric acid and sulfuric acid. The resulting product is then subjected to cyclization with 2-picoline to yield 3-Nitro-2-(4-phenylphenoxy)pyridine.
科学的研究の応用
3-Nitro-2-(4-phenylphenoxy)pyridine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antibacterial and antifungal activities against a wide range of microorganisms. Additionally, 3-Nitro-2-(4-phenylphenoxy)pyridine has been investigated for its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases.
特性
IUPAC Name |
3-nitro-2-(4-phenylphenoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-19(21)16-7-4-12-18-17(16)22-15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPNQLDPTBHJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C=CC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-2-(4-phenylphenoxy)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B7457926.png)
![N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457933.png)
![N-cyclopentyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457937.png)
![2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7457940.png)

![5-(1,3-Benzodioxol-5-yl)-3-[(2,2-dichlorocyclopropyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7457953.png)

![N-[[4-(4-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7457974.png)